molecular formula C21H19BrN2O4 B11558184 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11558184
M. Wt: 443.3 g/mol
InChI Key: XQUGLQOJQZVVEP-FSJBWODESA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C21H19BrN2O4. This compound is characterized by the presence of a bromonaphthalene moiety linked to an acetohydrazide group through an ether bond. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 1-bromonaphthalene-2-ol with acetohydrazide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19BrN2O4

Molecular Weight

443.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19BrN2O4/c1-26-18-9-5-7-15(21(18)27-2)12-23-24-19(25)13-28-17-11-10-14-6-3-4-8-16(14)20(17)22/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

XQUGLQOJQZVVEP-FSJBWODESA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

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